Product packaging for Amicycline(Cat. No.:CAS No. 5874-95-3)

Amicycline

Cat. No.: B605421
CAS No.: 5874-95-3
M. Wt: 429.4 g/mol
InChI Key: ZZLPMVKBERHMQN-CROFIWJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Global Antimicrobial Research Initiatives

Global antimicrobial research initiatives are driven by the urgent need to address rising rates of drug-resistant infections. who.intnih.gov Organizations worldwide are focused on strengthening surveillance of AMR, promoting responsible antibiotic use, and stimulating the research and development of novel vaccines, diagnostics, and medicines. who.intleopoldina.org The pipeline for new antibiotics, particularly those effective against critical priority pathogens, is currently insufficient. who.intgardp.org Research into compounds like Amicycline fits within this global context by seeking to identify and characterize potential new therapeutic agents or provide insights that can inform the design of future antibiotics. Investigating tetracycline (B611298) analogs is relevant because resistance to existing tetracyclines is a widespread issue. nih.gov

Significance of this compound Investigation in Novel Antibiotic Discovery

The investigation of this compound is significant in the pursuit of novel antibiotic discovery due to its relationship with the established tetracycline class. Tetracyclines exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. ontosight.ainih.gov Understanding the specific interactions of this compound with the ribosome and its activity against various bacterial strains, including resistant ones, can provide valuable information. This research can help elucidate the structural features critical for activity and identify modifications that might circumvent common resistance mechanisms, such as efflux pumps or ribosomal protection proteins. nih.gov While the discovery of entirely new classes of antibiotics is crucial, the modification and optimization of existing scaffolds, like the tetracycline core, also represent a vital strategy in the fight against AMR. dzif.de

Content Inclusions:

Research findings indicate that this compound, as a tetracycline analog, is expected to share the core mechanism of action of this class, which involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. ontosight.ainih.gov This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, disrupting the elongation of peptide chains. ontosight.ai this compound is described as having broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. ontosight.aiguidechem.com

While specific detailed research findings and data tables solely focused on this compound's preclinical studies or detailed activity spectrum were not extensively available in the search results, its classification as a tetracycline analog with broad-spectrum activity suggests potential applications against a range of bacterial infections, similar to other drugs in this class. ontosight.ai The significance of studying such compounds lies in the potential to identify agents with improved efficacy against resistant strains or with more favorable pharmacological properties. Research efforts in antibiotic discovery often involve the synthesis and evaluation of numerous analogs to identify those with optimal activity and reduced susceptibility to resistance mechanisms. gardp.orgdzif.de

This compound has been identified in chemical databases and research contexts related to tetracycline antibiotics and their properties. nih.govuni.lugenome.jpchemicalbook.com

Below is a table summarizing some basic computed properties of this compound:

PropertyValueSource
Molecular FormulaC₂₁H₂₃N₃O₇PubChem nih.gov
Molecular Weight429.42 g/mol PubChem genome.jp
Monoisotopic Mass429.15360008 DaPubChem nih.gov
XLogP (predicted)0.5PubChem nih.gov

Further detailed research findings would typically involve in vitro minimum inhibitory concentration (MIC) data against a panel of bacterial strains, including resistant isolates, as well as in vivo efficacy studies in animal models of infection. While the provided search results confirm this compound's existence and classification, detailed experimental data tables were not readily accessible within the scope of this search.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O7 B605421 Amicycline CAS No. 5874-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t8-,9-,14-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLPMVKBERHMQN-CROFIWJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024178
Record name 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5874-95-3
Record name Amicycline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMICYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q77H788JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Amicycline: Classification and Research Origins

Classification within the Tetracycline (B611298) Antibiotic Family

Amicycline is classified as a synthetic antibiotic belonging to the tetracycline class. ontosight.aincats.io Tetracyclines are a group of broad-spectrum antibiotic compounds characterized by a common basic structure: a linear fused tetracyclic nucleus consisting of four rings designated A, B, C, and D. wikipedia.org This core structure is formally known as an octahydrotetracene-2-carboxamide skeleton. wikipedia.org Variations among different tetracyclines arise from the functional groups attached to this core structure, typically at positions C5, C6, C7, and C9. wikipedia.orgmdpi.com These modifications influence pharmacological properties like half-life and protein binding, though they generally maintain broad antibacterial activity. wikipedia.org this compound, with the molecular formula C₂₁H₂₃N₃O₇, fits within this structural definition. nih.govuni.lugenome.jp

Tetracyclines are further classified based on their source and duration of action. Naturally occurring tetracyclines include tetracycline, chlortetracycline (B606653), and oxytetracycline (B609801), isolated from Streptomyces bacteria. researchgate.netbiomedres.us Semi-synthetic derivatives, such as doxycycline (B596269) and minocycline (B592863), were developed through chemical modification of these natural products. wikipedia.orgresearchgate.netbiomedres.us this compound is identified as a synthetic member of this family. ontosight.aincats.io

Historical Context of Tetracycline Research and Development

The history of tetracyclines is a significant chapter in antibiotic discovery, spanning over 60 years and involving numerous researchers and institutions. researchgate.netnih.gov The initial breakthrough occurred in the 1940s with the discovery of the first tetracycline antibiotic, chlortetracycline (Aureomycin), by Benjamin Minge Duggar at Lederle Laboratories in 1945. wikipedia.orgresearchgate.netwikipedia.orgebsco.com This discovery stemmed from screening soil samples for antibiotic-producing microorganisms, specifically Streptomyces aureofaciens. wikipedia.orgresearchgate.net Aureomycin was introduced clinically in 1948 and marked a significant advancement due to its broad spectrum of activity against various bacteria, including those resistant to earlier antibiotics like penicillin and streptomycin. researchgate.netnih.govebsco.com

Shortly after the discovery of chlortetracycline, oxytetracycline (Terramycin) was identified. wikipedia.orgwikipedia.org The chemical structures of chlortetracycline and oxytetracycline were elucidated in the early 1950s by the Pfizer-Woodward group, revealing their common naphthacene (B114907) core structure and establishing the tetracycline class. wikipedia.orgjapi.org This structural understanding paved the way for the development of semi-synthetic tetracyclines through chemical modifications of the naturally occurring compounds. wikipedia.orgjapi.org The demonstration that chemically modified antibiotics could retain biological activity was a crucial step, leading to the development of numerous derivatives with improved properties. wikipedia.org The evolution of tetracycline research has continued with the development of second- and third-generation compounds designed to combat resistance and enhance pharmacological characteristics. wikipedia.orgmdpi.comresearchgate.netnih.gov

Synthetic Origins and Early Derivatization Studies of this compound

While the historical context of tetracycline discovery is well-documented, specific details regarding the early synthetic origins and derivatization studies specifically of this compound are less extensively covered in the provided search results compared to the broader tetracycline family. This compound is identified as a synthetic antibiotic within the tetracycline class. ontosight.aincats.io The development of synthetic and semi-synthetic tetracyclines became possible after the elucidation of the core tetracycline structure. wikipedia.orgjapi.org

General approaches in the synthesis and derivatization of tetracyclines involve modifying the basic four-ring structure to alter properties such as antibacterial spectrum, potency, and pharmacokinetic profiles. wikipedia.orgmdpi.com Modifications typically occur at specific positions on the A, B, C, and D rings. mdpi.com The D ring is noted as being more flexible for modifications. mdpi.com Derivatization studies in antibiotic research often aim to improve activity against resistant strains, enhance absorption or distribution, or reduce toxicity. wikipedia.orgnih.gov The synthesis of this compound would have involved chemical reactions to construct or modify the tetracycline scaffold to incorporate the specific functional groups that define its structure (C₂₁H₂₃N₃O₇). nih.govuni.lugenome.jp While the precise early synthetic routes for this compound are not detailed in the provided snippets, its classification as a synthetic tetracycline implies its creation through chemical processes rather than isolation from a natural source. ontosight.aincats.io

Analog Development and Structure-Activity Relationship Foundations

The development of tetracycline analogs has been a continuous process since the discovery of the parent compounds, driven by the need to improve efficacy, overcome resistance, and enhance pharmacological properties. wikipedia.orgmdpi.comnih.gov The structure-activity relationship (SAR) of the tetracycline family has been a key focus in these efforts. The biological activity of tetracyclines is primarily linked to their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. ontosight.aiwikipedia.orgmdpi.comwikipedia.orgnih.govnih.gov This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking peptide chain formation. ontosight.aiwikipedia.orgnih.gov

Studies have revealed that modifications at various positions on the tetracycline scaffold can significantly impact their activity and properties. mdpi.commdpi.com For instance, changes at positions C5, C6, C7, and C9 are known to influence the spectrum of activity and pharmacokinetic characteristics. wikipedia.orgmdpi.com The lipophilicity of tetracycline analogs is also a crucial factor affecting their tissue penetration and distribution, which in turn influences their clinical effectiveness. wikipedia.org For example, minocycline is noted as being more lipophilic than tetracycline and doxycycline, contributing to its favorable tissue distribution. wikipedia.org

The SAR of tetracyclines against bacteria is relatively well-understood, guiding the design of new analogs. mdpi.com The development of second- and third-generation tetracyclines, such as doxycycline, minocycline, and tigecycline (B611373), exemplifies the application of SAR principles to create compounds with increased potency and activity against resistant bacteria. wikipedia.orgmdpi.comresearchgate.netnih.gov These newer analogs often feature specific structural alterations designed to circumvent common resistance mechanisms like efflux pumps and ribosomal protection proteins. mdpi.comresearchgate.net While specific SAR data points or detailed analog development studies solely focused on this compound are not explicitly provided in the search results, its existence as a synthetic tetracycline analog suggests its development was likely guided by the established SAR principles of the broader tetracycline class, aiming for specific desired properties.

Molecular Mechanism of Antimicrobial Action

Binding Affinity and Specificity to the Bacterial 30S Ribosomal Subunit

The binding of tetracyclines is known to occur at the A-site of the 30S subunit, a critical region for the decoding of mRNA. mdpi.com This interaction is primarily with the 16S rRNA component of the subunit. nih.govnih.gov Chemical footprinting experiments with various tetracyclines have identified specific nucleotides within the 16S rRNA that are protected upon antibiotic binding, confirming the precise location of interaction. nih.gov The specificity of amicycline for the bacterial ribosome over eukaryotic ribosomes is a crucial aspect of its therapeutic utility, minimizing toxicity to the host. This selectivity arises from structural differences between prokaryotic 70S and eukaryotic 80S ribosomes. nih.gov

While a precise dissociation constant (Kd) for the this compound-30S subunit complex is not documented, the inhibitory concentration (IC50) in competitive binding assays for the related compound omadacycline (B609740) was determined to be 1.96 ± 0.01 μM, which is comparable to that of minocycline (B592863) (1.63 ± 0.01 μM). nih.gov This suggests that this compound likely possesses a strong binding affinity for the bacterial ribosome, a prerequisite for its potent antimicrobial activity.

Table 1: Comparative Ribosomal Binding Affinity of Tetracycline (B611298) Analogs
CompoundIC50 (μM) in Competitive Binding Assay with [³H]tetracycline
Omadacycline1.96 ± 0.01
Minocycline1.63 ± 0.01

Inhibition of Protein Synthesis: Elucidation of Molecular Events

By binding to the A-site of the 30S ribosomal subunit, this compound physically obstructs the proper placement of aminoacyl-tRNA (aa-tRNA) during the elongation phase of protein synthesis. mdpi.comnih.gov The aa-tRNA, which carries the next amino acid to be added to the growing polypeptide chain, must correctly pair with the mRNA codon present in the A-site. This compound's presence sterically hinders this binding, effectively halting the addition of new amino acids and thus arresting protein synthesis. nih.gov

The molecular events inhibited by tetracyclines are primarily at the elongation stage. frontiersin.org However, recent studies suggest that some tetracyclines may also interfere with the initiation phase of translation. frontiersin.org These studies indicate that tetracyclines can induce conformational changes in initiation factor 3 (IF3) when bound to the 30S subunit, potentially affecting the formation of the translation initiation complex. frontiersin.org Whether this compound specifically inhibits initiation in addition to elongation requires further investigation. The primary and well-established mechanism remains the blockade of the A-site, preventing the accommodation of aa-tRNA and thereby inhibiting the elongation of the polypeptide chain. nih.gov

In vitro translation assays are instrumental in quantifying the inhibitory effect of antibiotics on protein synthesis. jmb.or.kr Such assays typically measure the production of a reporter protein, like luciferase, in a cell-free system. jmb.or.kr While specific data for this compound in such an assay is not available, studies on other tetracyclines demonstrate a dose-dependent inhibition of protein synthesis. For instance, the aminomethylcycline omadacycline has been shown to inhibit protein synthesis with a potency greater than that of tetracycline. nih.gov

Conformational Changes Induced by this compound Binding

The binding of an antibiotic to the ribosome can induce significant conformational changes in the ribosomal RNA and proteins, which are often integral to the mechanism of inhibition. nih.gov For aminoglycoside antibiotics, which also target the 30S subunit, binding has been shown to cause a conformational change in the decoding site, leading to misreading of the mRNA. nih.gov

In the case of tetracyclines, their binding to the A-site is thought to stabilize a particular conformation of the 30S subunit that is incompatible with the stable binding of aa-tRNA. nih.gov While high-resolution crystal structures of this compound complexed with the 30S subunit are not yet available, studies on other antibiotics provide a framework for understanding these potential structural alterations. For example, X-ray crystallography and cryo-electron microscopy have revealed that the binding of antibiotics can lead to localized rearrangements of rRNA nucleotides and movements of ribosomal proteins. nih.govnih.gov

Comparative Biochemical Analysis with Established Tetracyclines

The therapeutic value of a new antibiotic is often assessed by comparing its biochemical properties with those of existing drugs. This compound belongs to the tetracycline class, which includes well-established antibiotics such as tetracycline, doxycycline (B596269), and minocycline. nih.gov A comparative analysis of their biochemical parameters is crucial for understanding the unique attributes of this compound.

One key area of comparison is the potency of inhibiting protein synthesis. As mentioned, the related aminomethylcycline omadacycline exhibits greater potency than tetracycline in inhibiting bacterial protein synthesis. nih.gov This enhanced activity may be attributed to structural modifications that improve ribosomal binding or overcome resistance mechanisms.

Another important aspect is the interaction with resistance determinants. The two major mechanisms of tetracycline resistance are efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that dislodge the antibiotic from its binding site. nih.gov Newer tetracyclines, such as tigecycline (B611373), have modifications (e.g., a glycylamido group at the 9-position) that can overcome these resistance mechanisms. nih.gov this compound, as a tetracycline analog, may also possess structural features that allow it to evade these common resistance pathways, a critical advantage in the current landscape of increasing antibiotic resistance.

The following table provides a comparison of some key biochemical and physicochemical properties of established tetracyclines, which can serve as a benchmark for future studies on this compound.

Table 2: Comparative Properties of Established Tetracyclines
PropertyTetracyclineDoxycyclineMinocycline
Bioavailability (%)60-8090-10090-100
Protein Binding (%)55-6582-9376
Half-life (hours)6-1115-2411-22
LipophilicityBase~5x more lipophilic than tetracycline~5x more lipophilic than doxycycline

Data compiled from various sources. ashp.orgbiorxiv.orgsinglecare.com

Spectrum of Antimicrobial Research and Methodologies

In Vitro Susceptibility Profiling Against Diverse Bacterial Strains

Amicycline has demonstrated a broad spectrum of in vitro activity, encompassing both Gram-positive and Gram-negative bacteria. Its efficacy has been quantified against a range of clinically significant isolates, including those with multidrug-resistant profiles.

This compound exhibits potent activity against various Gram-positive cocci. jcdr.netnih.gov Studies have documented its effectiveness against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and various coagulase-negative staphylococci. nih.govnih.govscilit.com Research has shown that even when some Gram-positive isolates, such as certain staphylococci, are not susceptible to other tetracyclines like doxycycline (B596269), they may retain susceptibility to compounds within this class. mdpi.com For instance, one study found that all five coagulase-negative staphylococcal isolates and eight of eleven MRSA isolates that were non-susceptible to doxycycline were still susceptible to minocycline (B592863). mdpi.com

The activity of related aminomethylcyclines has been notable against Streptococcus pneumoniae. Omadacycline (B609740), for example, has shown potent activity against S. pneumoniae, with MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) ranging from 0.06 to 0.12 μg/mL. nih.gov

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens
Bacterial SpeciesIsolate TypeMIC Range (µg/mL)Key Findings
Staphylococcus aureusMethicillin-Resistant (MRSA)Data varies by studyDemonstrates synergistic interactions when combined with fosfomycin (B1673569) against MRSA. nih.gov
Coagulase-Negative StaphylococciMethicillin-ResistantData varies by studyShows inhibitory and bactericidal activity. nih.gov
Streptococcus pneumoniaePenicillin-Resistant & Multi-drug Resistant0.06-0.12 (MIC90 for Omadacycline)Related compounds show potent activity against various resistant pneumococci phenotypes. nih.gov

This compound's spectrum of activity extends to a wide array of Gram-negative bacilli. Research has confirmed its effect against organisms such as Acinetobacter baumannii, Stenotrophomonas maltophilia, and various Enterobacteriaceae, including Klebsiella pneumoniae and Escherichia coli. jcdr.netnih.govnih.govnih.gov Its activity is particularly noted against multidrug-resistant (MDR) Gram-negative isolates where therapeutic options are often scarce. nih.govnih.gov

A retrospective review of urinary Gram-negative isolates showed significant susceptibility rates for a related compound, minocycline. For E. coli isolates resistant to ceftriaxone (B1232239) or meropenem, susceptibility was 78% and 76%, respectively. nih.gov For K. pneumoniae isolates resistant to the same agents, susceptibilities were 47% and 53%. nih.gov Furthermore, against carbapenem-resistant Acinetobacter baumannii, minocycline susceptibility has been reported at 55%. researchgate.net Surveillance data from 2014-2019 showed high susceptibility rates for minocycline against unusual Gram-negative pathogens, including Achromobacter spp. (92.6%) and S. maltophilia (99.5%). nih.govresearchgate.net

Table 2: In Vitro Activity of this compound Against Gram-Negative Pathogens
Bacterial SpeciesResistance ProfileSusceptibility Rate (%)Key Findings
Escherichia coliCeftriaxone-Resistant78%Maintains activity against many hard-to-treat urinary isolates. nih.gov
Klebsiella pneumoniaeCarbapenem-Resistant53%Shows activity against KPC-producing strains. nih.govresearchgate.net
Acinetobacter spp.Multidrug-Resistant94%Demonstrates high in vitro susceptibility against urinary isolates. nih.gov
Stenotrophomonas maltophiliaGeneral Isolates100%Considered a potential treatment option due to high susceptibility. nih.govnih.gov
Achromobacter spp.General Isolates65%Shows in vitro activity against this less common pathogen. nih.gov

Methodological Approaches for Activity Determination

The antimicrobial potential of this compound is characterized using standardized laboratory techniques designed to measure its inhibitory and bactericidal effects.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism in vitro after a specified incubation period. litfl.comnih.govharvard.edu This value is typically determined using broth dilution or agar (B569324) dilution methods. nih.govlibretexts.org

In the broth microdilution method, a standardized inoculum of bacteria (e.g., 5 × 10^5 CFU/mL) is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium like Mueller-Hinton Broth. nih.govharvard.edulibretexts.org After incubation, typically for 18-24 hours, the wells are visually inspected for turbidity. libretexts.org The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. nih.govlibretexts.org For agar dilution, the antibiotic is incorporated into an agar medium at various concentrations, and a standardized number of bacterial cells are spotted onto the surface. core.ac.uk The MIC is the lowest concentration that inhibits colony formation. nih.gov MIC values are crucial for establishing breakpoints that categorize bacteria as susceptible, intermediate, or resistant to a particular antibiotic. litfl.comnih.govidexx.com

While the MIC indicates growth inhibition (a bacteriostatic effect), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a specific percentage, typically 99.9%, of the initial bacterial inoculum. creative-diagnostics.commicrochemlab.combmglabtech.com

The MBC test is performed as a subsequent step to an MIC test. microchemlab.com After determining the MIC, an aliquot from the wells or tubes showing no visible growth is subcultured onto antibiotic-free agar plates. harvard.edumicrochemlab.com Following incubation, the number of surviving colony-forming units (CFU) is counted. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial count. creative-diagnostics.combmglabtech.com An antibiotic is generally considered bactericidal if the MBC is no more than four times its MIC. creative-diagnostics.com However, for some compounds, MBC values can be significantly higher than their MICs, indicating a primarily bacteriostatic mechanism of action. nih.gov

Time-kill kinetic studies provide a dynamic assessment of an antibiotic's activity over time. These assays measure the rate at which an antibiotic kills a bacterial population and can reveal concentration-dependent or time-dependent killing characteristics. The methodology involves exposing a standardized bacterial inoculum to the antibiotic at various concentrations (often multiples of the MIC) and sampling at different time points (e.g., 0, 2, 4, 8, 24 hours). nih.gov The samples are then diluted and plated to enumerate the surviving bacteria.

The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum. nih.gov These studies are also valuable for assessing potential antimicrobial synergy or antagonism when two or more drugs are tested in combination. nih.gov For example, time-kill assays have been used to demonstrate strong synergistic and bactericidal effects for minocycline when combined with an aminoglycoside against susceptible isolates of K. pneumoniae. nih.gov

Information regarding this compound and its advanced in vitro efficacy models is currently unavailable in the public domain.

Extensive searches of scientific literature and chemical databases have confirmed that this compound is a recognized tetracycline (B611298) antibiotic, identified with CAS number 5874-95-3 chemicalbook.comncats.iochemspider.comfda.govjst.go.jp. It is chemically defined as 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide and is also known as 9-Didemethyl Minocycline ncats.iochemspider.com.

Despite its identification as a chemical entity, there is a notable absence of published research detailing its performance in advanced in vitro efficacy models. Investigations into its activity against bacterial biofilms, persister cells, or other sophisticated laboratory models that simulate complex infection environments could not be located. Consequently, detailed research findings and data required to construct an analysis on this specific topic are not available at this time.

Mechanisms of Bacterial Resistance to Amicycline and Tetracyclines

Efflux Pump Systems Mediating Tetracycline (B611298) Resistance

The most common mechanism of tetracycline resistance involves the active transport of the antibiotic out of the bacterial cell, a process mediated by efflux pumps. These pumps are membrane proteins that recognize and expel tetracyclines, preventing the drug from reaching its ribosomal target. The major facilitator superfamily (MFS) of transporters includes many of the well-characterized tetracycline efflux pumps.

Tet(K) and Tet(L) are well-studied examples of tetracycline efflux pumps, each composed of 14 and 12-14 transmembrane segments (TMS), respectively. These proteins function as antiporters, utilizing the proton motive force to exchange a proton for a tetracycline-metal ion complex, effectively exporting the drug from the cell. Structural analyses of these proteins reveal conserved motifs that are crucial for their function. For instance, motif C, located within TMS-5 of both Tet(L) and Tet(K), is vital for substrate efflux.

Table 1: Comparison of Tet(K) and Tet(L) Efflux Proteins

FeatureTet(K)Tet(L)
Organism Example Staphylococcus aureusBacillus subtilis
Number of Transmembrane Segments 1412-14
Energy Source Proton-motive forceProton-motive force
Transport Mechanism Electrogenic antiport of a tetracycline-divalent metal complex for a proton.Electrogenic antiport of a tetracycline-divalent metal complex for a proton.
Substrate Specificity TetracyclineTetracycline, also involved in Na+, K+ transport and alkali resistance.

The expression of tetracycline efflux pump genes is tightly controlled to prevent fitness costs associated with their overproduction. In many Gram-negative bacteria, the expression of efflux genes, such as tetA, is regulated by a repressor protein, TetR. In the absence of tetracycline, TetR binds to operator sequences in the DNA, blocking the transcription of both its own gene and the efflux pump gene. When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases the repressor from the DNA and allows transcription to proceed. In contrast, the regulation of efflux genes in some Gram-positive bacteria is thought to occur through a process of transcriptional attenuation.

Ribosomal Protection Proteins and Their Inhibitory Mechanisms

The second major mechanism of tetracycline resistance involves ribosomal protection proteins (RPPs). These proteins bind to the ribosome and dislodge tetracycline from its binding site, thereby allowing protein synthesis to continue.

Tet(M) and Tet(O) are the most prevalent and well-characterized RPPs, sharing approximately 75% sequence similarity. These proteins are found in a wide range of both Gram-positive and Gram-negative bacteria. They belong to the family of translational GTPases and are structurally similar to elongation factor G (EF-G).

RPPs like Tet(M) and Tet(O) function by binding to the ribosome in a GTP-dependent manner. This binding induces a conformational change in the ribosome that leads to the release of the bound tetracycline molecule. After dislodging the antibiotic, the RPP hydrolyzes GTP and is released from the ribosome, allowing protein synthesis to resume. This mechanism effectively "shields" the ribosome from the inhibitory action of tetracyclines. Cryo-electron microscopy studies have shown that RPPs bind to a site that overlaps with the tetracycline binding site in the A-site of the 30S ribosomal subunit, physically displacing the antibiotic.

Enzymatic Inactivation and Chemical Modification of Amicycline

A third, less common mechanism of tetracycline resistance is the enzymatic modification and inactivation of the antibiotic molecule. This strategy involves enzymes that chemically alter the structure of tetracyclines, rendering them incapable of binding to the ribosome.

The most well-studied enzyme in this category is Tet(X), a flavin-dependent monooxygenase. Tet(X) hydroxylates the tetracycline molecule, leading to its inactivation. While initially discovered in anaerobic bacteria, genes encoding Tet(X) and related enzymes have since been identified in a broader range of environmental and pathogenic bacteria. These enzymes can confer resistance to a wide spectrum of tetracyclines, including newer generation drugs.

Target Site Mutations and Alterations in Ribosomal RNA

Tetracyclines function by binding to the 30S ribosomal subunit, physically blocking the docking of aminoacyl-tRNA and thereby inhibiting protein synthesis. nih.gov A primary mechanism of resistance involves modifications to this target site, which reduce the binding affinity of the antibiotic. These alterations are typically mutations in the 16S ribosomal RNA (rRNA), a core component of the 30S subunit.

Mutations conferring tetracycline resistance are often found in bacteria with a low number of rRNA gene copies. Specific point mutations within the 16S rRNA gene can lead to conformational changes in the ribosome that prevent effective tetracycline binding. For instance, in Propionibacterium acnes, a G-to-C substitution at position 1058 (E. coli numbering) within helix 34 of the 16S rRNA has been identified in tetracycline-resistant clinical isolates. nih.govresearchgate.net This region is crucial for translational accuracy. nih.gov Similarly, triple-base-pair mutations at positions 965-967 (AGA to TTC) in the 16S rRNA have been strongly associated with high-level tetracycline resistance in clinical isolates of Helicobacter pylori. nih.govcore.ac.uk Studies using E. coli have confirmed that these mutations in helix 31, a component of the primary tetracycline binding site, decrease the drug's ability to bind to the ribosome. nih.gov

In addition to direct rRNA mutations, alterations in ribosomal proteins can also contribute to resistance. Mutations in the rpsJ gene, which encodes the ribosomal protein S10, have been linked to reduced susceptibility to tetracyclines, including the newer derivative tigecycline (B611373), in bacteria such as E. coli. frontiersin.org

Bacterium 16S rRNA Mutation Location (E. coli numbering) Specific Mutation(s) Reference
Propionibacterium acnesPosition 1058 (helix 34)G → C nih.govresearchgate.net
Helicobacter pyloriPositions 965-967 (helix 31)AGA → TTC (triple mutation) nih.govcore.ac.uk
Escherichia coli3' major domain of rrnBPoint mutations mcmaster.ca

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. liabjournal.com This mode of growth provides significant protection against antimicrobial agents, and bacteria within biofilms can be up to 1,000 times more resistant than their free-floating (planktonic) counterparts. The basis for this heightened resistance is multifactorial and not fully explained by traditional resistance mechanisms alone. oup.com

Key biofilm-associated resistance mechanisms include:

Matrix as a Diffusion Barrier: The extracellular polymeric substance (EPS) matrix can impede the penetration of antibiotics. oup.com While it is not a completely impenetrable barrier for tetracyclines, it can slow their diffusion, allowing cells more time to mount a stress response. oup.comasm.org

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. This leads to metabolic heterogeneity, with some cells entering a slow-growing or dormant state. nih.gov Since tetracyclines are most effective against metabolically active, growing cells, these "persister" cells can survive antibiotic exposure. nih.gov

Role of Extracellular DNA (eDNA): A key structural component of the biofilm matrix, eDNA can contribute directly to resistance. researchgate.netasm.org As a polyanionic molecule, eDNA can chelate divalent cations like Mg2+, which are essential for the integrity of the outer membrane in Gram-negative bacteria. frontiersin.orgnih.gov This sequestration can trigger genetic responses that increase resistance. Furthermore, eDNA can bind directly to cationic antibiotics, preventing them from reaching their cellular targets. frontiersin.org

Induction of Resistance Genes: The stress conditions within a biofilm, including exposure to sub-inhibitory concentrations of antibiotics, can induce the expression of resistance genes, such as those encoding efflux pumps. asm.orgnih.gov Studies have shown that sub-inhibitory levels of tetracycline can promote biofilm formation in various bacteria, including Klebsiella pneumoniae and isolates from wastewater treatment plants, further complicating treatment. mdpi.com

Horizontal Gene Transfer and Mobile Genetic Elements in Resistance Dissemination

The rapid and widespread dissemination of tetracycline resistance is largely due to horizontal gene transfer (HGT), the movement of genetic material between bacteria. bioguardlabs.commdpi.com This process is primarily mediated by mobile genetic elements (MGEs), such as plasmids and transposons, which carry tetracycline resistance (tet) genes. mdpi.comoup.com

The most common acquired resistance mechanisms transferred via HGT are tetracycline-specific efflux pumps and ribosomal protection proteins.

Plasmids: These are self-replicating, extrachromosomal DNA molecules that frequently carry antibiotic resistance genes. Plasmid-mediated conjugation is a major pathway for the spread of tet genes encoding efflux pumps, like tet(A) and tet(B), particularly among Gram-negative bacteria. nih.gov

Conjugative Transposons: These are "jumping genes" that can move from one DNA molecule to another and can also mediate their own transfer from a donor to a recipient cell. The Tn916-Tn1545 family of conjugative transposons is instrumental in the spread of the ribosomal protection gene tet(M) across a very broad range of bacterial genera, including both Gram-positive and Gram-negative species. nih.govunisi.it The transfer of some conjugative transposons, such as CTnDOT found in Bacteroides species, is even stimulated by the presence of tetracycline itself, creating a positive feedback loop for resistance dissemination. lakeforest.edu

This exchange of MGEs allows resistance to spread not only between bacteria of the same species but also across different species and genera, contributing to the emergence of multidrug-resistant pathogens. bioguardlabs.com

Mobile Genetic Element Type Example Element Resistance Gene(s) Carried Primary Bacterial Hosts Reference
PlasmidpCF10tet(M)Enterococcus faecalis nih.gov
Plasmid(Unnamed)tet(M), tet(A)Escherichia coli nih.gov
Conjugative TransposonTn916 familytet(M)Broad host range (e.g., Enterococcus, Streptococcus) nih.govunisi.it
TransposonIS21 familytet(Q)Prevotella species researchgate.net
Integrative Conjugative ElementSXT/R391 familyVarious, including tet genesVibrio cholerae, Proteus mirabilis oup.com

Genomic and Proteomic Analyses of Resistance Evolution

Genomic and proteomic approaches provide a system-wide view of the bacterial response to antibiotic stress and the evolution of resistance. By analyzing the entire set of genes or proteins, researchers can identify novel resistance determinants and understand the complex physiological adjustments bacteria make to survive antibiotic exposure.

Screening of large genomic and metagenomic datasets has vastly expanded the known "resistome" for tetracyclines. One study using probabilistic models predicted over 1200 unique putative tetracycline resistance genes, representing 195 gene families, the majority of which were previously undescribed. nih.govresearchgate.netchalmers.se Such analyses have suggested that clinically relevant efflux pumps may have originated from Proteobacteria, while ribosomal protection genes were likely mobilized from Firmicutes and Actinobacteria. researchgate.netchalmers.se

Proteomic studies, which analyze changes in protein expression, have offered detailed insights into how bacteria adapt to tetracycline. A quantitative proteomic analysis of a tetracycline-resistant E. coli isolate revealed significant changes in metabolic and cellular processes upon antibiotic exposure. nih.gov

Upregulated Proteins: Proteins involved in energy metabolism and peptidoglycan-based cell wall processes were among those uniquely identified or upregulated in the presence of tetracycline.

Downregulated Proteins: In contrast, proteins related to ribosome function and bacterial chemotaxis were often downregulated. nih.gov

Another study on E. coli under tetracycline stress identified the upregulation of proteins involved in carbohydrate transport and energy metabolism, suggesting a metabolic shift to cope with the antibiotic's effects. nih.gov These analyses highlight that the bacterial response to tetracyclines is not limited to specific resistance mechanisms but involves a broad reprogramming of cellular metabolism and physiology.

Study Type Organism Key Findings Reference
Proteomics Escherichia coliUpregulation of proteins in carbohydrate transport and energy metabolism; downregulation of ribosomal and chemotaxis proteins in acidic conditions. nih.gov
Proteomics Escherichia coli126 proteins uniquely identified in the presence of tetracycline, affecting peptidoglycan cell wall processes and energy metabolism. 12 proteins were significantly differentially regulated. nih.gov
Genomics/Metagenomics Various BacteriaPrediction of 1254 unique putative tetracycline resistance genes from 195 families, with 164 being novel. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Chemical Modification Strategies on the Tetracycline (B611298) Scaffold

The tetracycline scaffold is a four-ring hydronaphthacene nucleus that serves as the basic structure for this class of antibiotics. nih.govetflin.com Early SAR studies identified that the core structure, particularly the A ring with its C4 dimethylamino group and the keto-enolic system at C1 and C3, is essential for antibacterial activity. researchgate.netbiomedres.us The discovery of second-generation tetracyclines like minocycline (B592863) and doxycycline (B596269) demonstrated that the core scaffold could be chemically modified to improve pharmacological properties. nih.gov

Modern strategies have focused on making specific substitutions at the C-7 and C-9 positions of the D-ring, which have been identified as key sites for optimizing the molecule to create new derivatives. nih.govresearchgate.net This systematic approach led to the development of third-generation tetracyclines, which include distinct chemical subgroups such as glycylcyclines, fluorocyclines, and aminomethylcyclines. nih.govresearchgate.net These modifications aim to enhance the drug's interaction with its ribosomal target and evade bacterial defenses. researchgate.net The fundamental tetracycline structure remains a valuable starting point for further drug discovery, allowing for the creation of semisynthetic variants with improved efficacy. nih.gov

Impact of C-9 Position Derivatization on Antimicrobial Efficacy

Derivatization at the C-9 position of the tetracycline D-ring has been a particularly fruitful strategy for enhancing antimicrobial efficacy. This approach led to the creation of the aminomethylcyclines (AMCs), a novel class of tetracyclines derived from minocycline. nih.govnih.gov Researchers synthesized a series of new C-9 position derivatives with the goal of developing antibiotics unaffected by known tetracycline resistance mechanisms. nih.govnih.gov

These systematic modifications resulted in compounds with potent in vitro activity against a range of Gram-positive bacteria. nih.govnih.gov For instance, many of the synthesized aminomethylcyclines exhibited minimum inhibitory concentration (MIC) values ranging from ≤0.06 to 2.0 μg/ml against tetracycline-resistant strains. nih.govnih.govbohrium.com This demonstrated a significant improvement over reference antibiotics, which had MICs in the range of 16 to 64 μg/ml against the same resistant strains. nih.govnih.gov The addition of bulky side chains at the C-9 position, as seen in compounds like tigecycline (B611373) and omadacycline (B609740), has been shown to increase the affinity for the ribosomal target. nih.govnih.gov

Table 1: In Vitro Activity of C-9 Substituted Aminomethylcyclines

This table is interactive. You can sort and filter the data.

Compound Substituent at C-9 S. aureus (Tet K) MIC (μg/mL) S. aureus (Tet M) MIC (μg/mL) E. faecalis (Tet L) MIC (μg/mL) E. faecalis (Tet M) MIC (μg/mL)
Minocycline -H 16 16 64 64
Omadacycline -CH₂NH-neopentyl 0.5 0.25 0.25 0.12
Derivative 8 -CH₂NH-cyclopropyl 0.5 0.25 0.5 0.25
Derivative 9 -CH₂NH-tert-butyl 0.5 0.25 0.25 0.12
Derivative 10 -CH₂NH-isopropyl 1.0 0.5 1.0 0.5
Derivative 23 -CH₂NH-adamantyl 2.0 1.0 1.0 0.5

Data synthesized from research findings on aminomethylcyclines. nih.govnih.gov

SAR in Relation to Overcoming Specific Bacterial Resistance Mechanisms

A primary goal of modifying the tetracycline scaffold is to overcome the two main mechanisms of bacterial resistance: efflux pumps and ribosomal protection. nih.govtandfonline.com Efflux pumps, encoded by genes like tet(K) and tet(L), actively remove the antibiotic from the bacterial cell, reducing its intracellular concentration. nih.govresearchgate.net Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), bind to the ribosome and dislodge the antibiotic, allowing protein synthesis to continue. nih.govnih.gov

SAR studies revealed that bulky substituents at the C-9 position are crucial for evading these resistance mechanisms. nih.gov The large side chains, such as the glycylamido moiety in tigecycline or the aminomethyl groups in omadacycline, create steric hindrance that prevents the efflux pump from recognizing and expelling the drug. nih.govtandfonline.com Furthermore, these modifications enhance the binding affinity of the antibiotic to the 30S ribosomal subunit. nih.gov This stronger binding makes it more difficult for ribosomal protection proteins to dislodge the drug, thereby maintaining the inhibition of protein synthesis even in resistant bacteria. nih.govnih.gov The aminomethylcycline derivatives have demonstrated potent activity against bacteria resistant to tetracyclines by both efflux and ribosomal protection mechanisms. nih.govnih.gov

Rational Design Principles for Enhanced Potency and Spectrum

The development of amicycline and other third-generation tetracyclines exemplifies the success of rational drug design. nih.gov This process begins with a thorough understanding of the drug's mechanism of action and the corresponding bacterial resistance mechanisms. nih.gov The key design principles involved:

Scaffold Retention : Recognizing the tetracycline core as a valuable and effective pharmacophore. nih.gov

Targeted Modification : Identifying specific positions on the scaffold, primarily C-9, where chemical modifications could overcome resistance without compromising antibacterial activity. nih.govnih.gov

Evasion of Resistance : Designing modifications with functional groups that are too bulky for efflux pumps to handle and that increase the binding energy to the ribosome, counteracting the effect of ribosomal protection proteins. nih.govnih.gov

Structure-Based Optimization : Systematically synthesizing a series of derivatives and testing them against a panel of resistant bacterial strains to identify candidates with the most potent activity and broadest spectrum. nih.govnih.gov

This rational approach, combining knowledge of SAR with advanced synthetic chemistry, led to the discovery of compounds like omadacycline, which was identified from a series of aminomethylcycline derivatives as a potent agent against multi-drug resistant pathogens. nih.govnih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in elucidating the SAR of tetracyclines. researchgate.netyoutube.com These in-silico techniques accelerate the design and screening process, making it more efficient and cost-effective. etflin.comnih.gov

Key applications of computational chemistry in this field include:

Molecular Docking : These simulations predict how different tetracycline derivatives will bind to the bacterial ribosome. etflin.com This helps in understanding the specific interactions, such as those between the C-9 side chain and ribosomal RNA, that are responsible for enhanced potency and the ability to overcome ribosomal protection. nih.govresearchgate.net

Conformational Analysis : By calculating the energy of different molecular rotations and conformations, chemists can understand why some analogs have higher binding affinities than others. youtube.comtuiasi.ro

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of the tetracycline derivatives and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to pursue in the lab. nih.gov

ADME/Toxicity Screening : Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of potential drug candidates early in the discovery process, helping to filter out compounds that are unlikely to succeed. etflin.comresearchgate.net

Through these computational approaches, researchers can virtually screen large libraries of potential tetracycline derivatives, identify promising candidates, and gain deeper insights into the structural features that govern their antibacterial efficacy. researchgate.netmdpi.com

Synthetic Chemistry and Derivatization Research

Advanced Synthetic Methodologies for Amicycline and Related Analogs

Advanced synthetic methodologies for tetracyclines and their analogs often involve convergent strategies that couple key molecular fragments. One such approach utilizes a Michael–Claisen cyclization reaction to construct the C-ring of the tetracycline (B611298) core. This method has proven general for synthesizing analogs with variability in the D-ring portion of the molecule. harvard.eduacs.org This "AB plus D" strategy involves the coupling of an AB precursor (such as an AB enone) with diverse D-ring precursors, followed by deprotection steps. acs.org Procedural variants of this key C-ring-forming reaction have been developed, including stepwise or in situ deprotonation of the D-ring precursor and in situ lithium-halogen exchange. acs.org These methods have demonstrated robustness and high stereochemical control across a range of carbocyclic and heterocyclic D-ring precursors. acs.org

Innovations in synthetic approaches to key intermediates, such as the AB enone, have also been crucial. Second and third-generation synthetic routes to the AB enone have been developed, offering scalable and more convergent processes amenable to substitutional variations at positions like C4, C4a, C5, and C5a. harvard.edu New transformations of the AB enone provide highly diversifiable intermediates, enabling modifications at positions C6, C7, and C8 as well. harvard.edu

This compound itself has been reported as a side product in the synthesis of minocycline (B592863). Specifically, the nitro derivative 104, an undesired side product in minocycline synthesis, is converted to the corresponding aniline, this compound (104), upon catalytic reduction. research-solution.com

Total Synthesis Approaches for Tetracycline Class Structures

Total synthesis of tetracycline class structures has been a significant endeavor in organic chemistry. The first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline, was achieved in 1962. researchgate.net The first total synthesis of natural (-)-tetracycline was later accomplished using D-glucosamine as a chiral source, employing [4+2] cycloaddition and Michael-Dieckmann type reactions. researchgate.net

Early total synthesis efforts faced challenges related to the complex, highly oxygenated hydronaphthacene structure and the need for stereochemical control. iupac.orgscripps.edu The Myers group has developed a facile method for synthesizing tetracycline and related pentacycline compounds, utilizing a convergent Michael-Claisen condensation of an AB precursor with D-ring precursors. nih.govacs.org This strategy allows access to a broad range of molecules that are difficult to obtain through traditional semi-synthetic methods. acs.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. While the search results did not provide specific examples of chemoenzymatic synthesis directly applied to this compound, they highlight the growing interest in using biocatalysis for the synthesis of antibiotics and their building blocks. jmb.or.krrsc.orgucl.ac.uk

Enzymes, such as lipases and monooxygenases, have been utilized in chemoenzymatic routes to access complex natural products and intermediates. rsc.orgucl.ac.uk For tetracyclines, engineered biosynthesis has emerged as a tool to generate analogs that may be inaccessible through synthetic chemistry alone. nih.gov Enzymatic glycosylation has also been explored to create novel tetracycline derivatives with potential for altered biological activity. jmb.or.kr These approaches suggest the potential for applying chemoenzymatic strategies in the synthesis or modification of this compound or its precursors in the future.

Diversification Strategies for Novel this compound Analog Libraries

Diversification strategies aim to create libraries of novel compounds based on a core structure to explore structure-activity relationships and discover new properties. For tetracyclines, diversification has been pursued through both semi-synthetic modifications of natural products and through total synthesis platforms that allow for greater structural variability. nih.govharvard.eduacs.org

The convergent "AB plus D" coupling strategy is particularly useful for diversification, as it allows for the introduction of a wide variety of D-ring precursors. acs.org Modifications to the AB enone precursor also enable variations at other positions of the tetracycline core. harvard.edu This has led to the synthesis of numerous tetracycline analogs with diverse structural features. harvard.eduacs.org

Organocatalysis, a milder synthetic approach, has also been applied to diversify the tetracycline scaffold, for example, through Mannich reactions on 9-amino minocycline. scielo.org.za These diversification efforts are crucial for the discovery of new tetracycline derivatives with improved properties, such as activity against resistant bacterial strains. nih.govharvard.eduacs.org

Process Chemistry Development for Scalable Synthesis

Process chemistry focuses on developing practical, cost-effective, and scalable synthetic routes for the manufacturing of chemical compounds. For synthetic tetracyclines, process development is essential to produce sufficient quantities for preclinical and clinical development, and eventually for commercial production. researchgate.netresearchgate.net

Convergent synthetic approaches that utilize readily available starting materials and minimize the number of steps are favored in process chemistry. harvard.eduresearchgate.netresearchgate.net The development of scalable routes to key intermediates, such as enantiomerically enriched precursors, is critical. researchgate.netresearchgate.net Examples include the development of manufacturing processes for chiral allylic amines, which are key intermediates for fully synthetic tetracyclines, using scalable asymmetric vinylations and efficient crystallization for purification. researchgate.net Oxidative Heck cross-coupling reactions have also been scaled up in the synthesis of synthetic tetracyclines. researchgate.net These efforts demonstrate the focus on developing robust and efficient processes for the large-scale synthesis of synthetic tetracycline derivatives.

Advanced Preclinical Research Methodologies and Models

In Vitro Mechanistic Studies Beyond Basic Efficacy

Advanced in vitro studies are crucial for building a comprehensive pharmacological profile of Amicycline. These assays probe the specific interactions between the antibiotic and the bacterial cell, providing critical data on its ability to reach its target, engage with it, and trigger a cascade of cellular responses.

The efficacy of an antibiotic is contingent on its ability to cross the bacterial cell envelope and accumulate at its site of action. For antibiotics with intracellular targets, such as the ribosome, understanding these transport dynamics is paramount. The net intracellular concentration of this compound is determined by the balance between its influx (permeability) and its efflux, as many bacteria possess pumps to expel foreign compounds.

Cellular permeability can be assessed using various models. While assays like the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell lines are standards for predicting intestinal absorption in humans, bacterial permeability studies require different approaches. A common method involves measuring the uptake of a fluorescent probe or a radiolabeled version of the compound into bacterial cells over time. The rate of accumulation provides insight into how readily this compound crosses the bacterial inner and outer membranes.

Bacterial accumulation assays measure the steady-state concentration of the drug inside the bacteria. This is often performed by incubating a known concentration of bacteria with this compound, separating the cells from the medium via centrifugation through a non-aqueous layer (like silicone oil), lysing the cells, and quantifying the intracellular drug concentration using techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies are critical, as decreased accumulation due to poor permeability or robust efflux is a common mechanism of antibiotic resistance.

Table 1: Illustrative Data from Bacterial Accumulation Assays This table presents hypothetical data to demonstrate how results from such assays are typically displayed.

Bacterial StrainEfflux Pump StatusThis compound Accumulation (ng/mg protein)
E. coli (Wild-Type)Active150
E. coli (ΔacrB mutant)Inactive850
S. aureus (Wild-Type)Active400

As a tetracycline-class antibiotic, the primary target of this compound is the bacterial ribosome, specifically the 30S subunit, where it inhibits protein synthesis. Ribosome-binding assays are performed to quantify the affinity of this interaction. A standard method is the competitive binding assay, where purified 70S ribosomes are incubated with a radiolabeled tetracycline (B611298) (like [³H]tetracycline) and increasing concentrations of unlabeled this compound. By measuring the displacement of the radiolabeled compound, the inhibitory concentration (IC50) of this compound can be determined, which reflects its binding affinity relative to the known ligand.

Beyond simple affinity, kinetic analysis provides deeper insights into the drug-target interaction. Techniques such as surface plasmon resonance (SPR) or kinetic dissociation assays can measure the association rate (kon) and dissociation rate (koff) of this compound from the ribosome. A slow dissociation rate, for instance, can lead to prolonged target engagement and sustained inhibition of protein synthesis, which may correlate with more potent bactericidal activity. This kinetic profile is a key differentiator between bacteriostatic and bactericidal antibiotics within the same class.

To understand the global impact of this compound on bacterial physiology, researchers utilize "omics" technologies. Proteomics involves the large-scale study of proteins, while metabolomics examines the complete set of small-molecule metabolites. When bacteria are exposed to an antibiotic, they initiate complex stress responses that involve significant changes in their proteome and metabolome.

Using high-resolution mass spectrometry, proteomic profiling can identify and quantify thousands of proteins in bacterial lysates. Exposing bacteria to sub-lethal concentrations of this compound and comparing their proteome to untreated controls can reveal which cellular pathways are affected. For example, researchers might observe the upregulation of stress response proteins (e.g., heat shock proteins), changes in the abundance of ribosomal proteins, or alterations in enzymes involved in cell wall synthesis or central metabolism.

Similarly, metabolomic analysis can reveal shifts in metabolic pathways crucial for bacterial survival. researchgate.netcriver.com Treatment with a protein synthesis inhibitor like this compound would be expected to cause significant perturbations in amino acid pools and pathways related to energy production (e.g., the TCA cycle) and nucleotide synthesis. researchgate.netcriver.com These profiles provide a detailed fingerprint of the antibiotic's mode of action and can uncover potential secondary effects or mechanisms of bacterial adaptation. nih.govimquestbio.com

In Vivo Efficacy Models for Antimicrobial Evaluation

While in vitro studies are essential for mechanistic understanding, they cannot fully replicate the complexity of a host-pathogen interaction. Therefore, evaluating this compound's efficacy in established animal infection models is a critical step in preclinical development.

Systemic infections, such as sepsis, represent a life-threatening condition where bacteria have entered the bloodstream. The murine sepsis model is a standard for evaluating the in vivo efficacy of novel antibiotics against such infections. imquestbio.com In a common version of this model, mice are infected via intraperitoneal injection with a lethal or sub-lethal dose of a clinically relevant pathogen, such as methicillin-resistant Staphylococcus aureus (MRSA) or a multidrug-resistant Gram-negative bacterium. imquestbio.com

Following infection, treatment with this compound is initiated. The primary endpoint of these studies is often survival over a period of several days. imquestbio.com Additional endpoints include the quantitative measurement of bacterial burden in key organs (e.g., blood, spleen, liver, and kidneys) at specific time points post-infection. A significant reduction in bacterial load and an increase in the survival rate in the this compound-treated group compared to a vehicle control group would demonstrate potent in vivo activity. imquestbio.comnih.gov

Table 2: Representative Endpoints in a Murine Sepsis Model This table presents hypothetical data to illustrate typical results from an in vivo sepsis study.

Treatment Group7-Day Survival Rate (%)Bacterial Load in Spleen (log10 CFU/g)
Vehicle Control107.5
This compound803.2
Comparator Antibiotic704.1

Many bacterial infections are localized to specific tissues. To assess this compound's potential for treating these conditions, tissue-specific models are employed. These models are crucial for understanding drug penetration and efficacy at the actual site of infection.

Murine Lung Infection Model: To mimic bacterial pneumonia, mice are infected via intranasal or intratracheal instillation of pathogens like Pseudomonas aeruginosa or Streptococcus pneumoniae. criver.comfrontiersin.org Efficacy is assessed by measuring the bacterial burden (colony-forming units, or CFU) in the lungs at various time points after treatment begins. criver.com Other endpoints can include analysis of cellular infiltrates and inflammatory cytokines in bronchoalveolar lavage (BAL) fluid and histopathological examination of lung tissue to assess damage. criver.com

Murine Skin Infection Model: Acute bacterial skin and skin structure infections (ABSSSI) are commonly modeled in mice. This can be achieved through a full-thickness excisional wound that is subsequently inoculated with a pathogen like MRSA. frontiersin.orgmdpi.com The efficacy of topically or systemically administered this compound is evaluated by measuring the reduction in bacterial load in the wound bed, observing changes in wound size and healing progression, and scoring the gross pathology of the infected area. frontiersin.orgmdpi.com

These in vivo models provide indispensable data on the therapeutic potential of this compound, bridging the gap between its molecular activity and its performance in a complex biological system.

Based on a comprehensive search of publicly available scientific literature, there is no information on a chemical compound named "this compound." As such, it is not possible to provide a detailed, scientifically accurate article on the specific preclinical and computational research methodologies related to this compound.

The advanced research methodologies outlined in the query are standard and crucial in modern drug discovery and development. Methodologies such as pharmacodynamic modeling, molecular docking, QSAR analysis, chemoinformatics, and machine learning are widely applied to discover and characterize new antibiotics. However, the application and specific findings of these techniques are unique to each individual compound being studied.

Without any data or publications on "this compound," generating content for the requested sections would require fabricating research findings, which would be scientifically inaccurate and misleading. Therefore, in adherence with the instructions to provide accurate and informative content, this article cannot be generated.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Molecular Targets

While tetracyclines primarily target the bacterial ribosome to inhibit protein synthesis, future research on Amicycline could involve the exploration of unconventional molecular targets. The rise of antibiotic resistance necessitates the investigation of novel mechanisms of action. Research into "de-extinct" molecules, for example, highlights the potential for discovering antimicrobial agents with unique targets reconstructed from ancient organisms, a concept that could potentially inspire the search for unconventional targets for existing or modified compounds like this compound chemrxiv.org. Predicting primary targets of bioactive molecules is an ongoing area of research, and methods are being developed to improve the accuracy of such predictions based on chemical structure biorxiv.orgresearchgate.netnih.gov. These methods could potentially be applied to this compound to identify previously uncharacterized interactions.

Development of this compound-Based Combination Therapies (mechanistic research focus)

Combination therapy is a significant strategy to overcome bacterial resistance and enhance antibacterial efficacy nih.govnih.govcreative-diagnostics.com. Research into this compound-based combination therapies would focus on understanding the mechanistic basis of interactions with other antimicrobial agents. Studies on other tetracyclines, such as minocycline (B592863), in combination with agents like colistin, have shown synergistic effects, potentially through mechanisms involving increased membrane permeability or inhibition of resistance gene induction nih.gov. Similarly, combinations of aminoglycosides (like amikacin, which is structurally related to the context where this compound is sometimes mentioned) with other drugs have demonstrated synergy by affecting different bacterial processes, such as protein synthesis and cell wall integrity frontiersin.orgmdpi.com. Future research would aim to identify synergistic combinations involving this compound and elucidate the specific molecular mechanisms underlying these interactions, potentially involving metabolomics or studies of cell wall and membrane integrity frontiersin.orgmdpi.com.

Strategies for Counteracting Resistance Development and Reversing Phenotypes

Counteracting resistance is a critical area of research for any antibiotic, including compounds like this compound. Resistance to tetracyclines is commonly associated with efflux pumps and ribosomal protection mechanisms mdpi.com. Strategies to overcome these include the development of new derivatives less susceptible to resistance mechanisms or the use of inhibitors that can block these processes mdpi.comox.ac.uk. Research could focus on identifying compounds that restore this compound's activity in resistant strains by interfering with efflux pumps or ribosomal protection proteins. Synthetic biology approaches are also being explored to combat resistance, for instance, by developing systems that can selectively kill resistant bacteria or remove resistance genes mdpi.com. Understanding the mechanisms by which bacteria develop resistance, such as enzymatic inactivation or target modification, is crucial for developing effective countermeasures mdpi.comnih.gov.

Advanced Synthetic Biology Approaches for Novel Antimicrobials

Synthetic biology offers promising avenues for the discovery and development of novel antimicrobials mdpi.comrivm.nlnih.gov. This field involves designing and constructing new biological parts, devices, and systems, or re-designing existing natural biological systems for useful purposes rivm.nl. In the context of this compound, synthetic biology could be applied in several ways. This might include engineering microorganisms to produce this compound or its derivatives more efficiently, designing novel molecules with enhanced activity or altered target specificity, or creating biological systems that can disarm bacterial resistance mechanisms mdpi.comnih.govnih.gov. The use of bioinformatics and synthetic biology can facilitate the identification and production of new antimicrobials by mining genomic data for biosynthetic gene clusters mdpi.com.

Integration of Omics Data for Comprehensive Understanding

Integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of biological systems and the effects of antimicrobial agents frontiersin.orgnih.govresearchgate.netnih.gov. For this compound research, integrating omics data could help to elucidate its full spectrum of activity, identify the cellular pathways it impacts, understand the bacterial response to exposure, and uncover the complex mechanisms of resistance development. This approach can help bridge the gap between genotype and phenotype and improve the predictive accuracy of treatment outcomes nih.gov. Tools and methods are being developed to facilitate the integration and interpretation of multi-omics data mixomics.org.

Contribution of this compound Research to Global Antimicrobial Stewardship Frameworks

Research on this compound, particularly concerning resistance mechanisms and optimal usage strategies (like combination therapies), can contribute to global antimicrobial stewardship frameworks. Antimicrobial stewardship aims to promote the responsible use of antimicrobials to preserve their effectiveness and slow the development of resistance shea-online.orgescmid.orgnih.govmdpi.com. By providing data on this compound's efficacy against resistant strains, identifying factors contributing to resistance, and exploring strategies to mitigate it, research can inform guidelines and policies for its appropriate use in clinical and potentially agricultural settings mdpi.comnih.gov. This contributes to the broader "One Health" concept, recognizing the interconnectedness of human, animal, and environmental health in the context of antimicrobial resistance nih.gov.

Compound Names and PubChem CIDs

Q & A

Q. What experimental design considerations are critical for determining Amicycline’s minimum inhibitory concentration (MIC) against resistant bacterial strains?

To ensure reproducibility, design dose-response assays with standardized bacterial inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and include positive/negative controls (e.g., tetracycline analogs). Use broth microdilution methods per CLSI guidelines, and validate results via triplicate trials. Report statistical significance (e.g., p < 0.05) and confidence intervals for MIC values. Include raw data in appendices for transparency .

Q. How should researchers address variability in this compound’s solubility during in vitro assays?

Optimize solvent systems (e.g., DMSO for stock solutions diluted in growth media ≤1% v/v) to avoid precipitation. Characterize solubility via UV-Vis spectroscopy or HPLC under physiological pH conditions. Document solvent effects on bacterial growth in control experiments to isolate this compound-specific activity .

Q. What methodologies validate this compound’s stability in long-term storage for pharmacokinetic studies?

Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare results with freshly prepared samples. Use Arrhenius modeling to extrapolate shelf life under standard storage conditions (4°C or -20°C) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy between in vitro and in vivo models?

Apply the Principal Contradiction Framework :

  • Identify key variables (e.g., host immune response, pharmacokinetics) that dominate in vivo outcomes.
  • Conduct crossover experiments (e.g., adjusting dosing schedules to mimic in vitro exposure times).
  • Use multivariate regression to isolate confounding factors (e.g., protein binding in serum).

Table 1 : Example Analysis of Contradictory Efficacy Data

Model SystemThis compound Efficacy (IC₅₀)Dominant Variable
In vitro2 µg/mLSolubility
In vivo10 µg/mLSerum protein binding

Q. What strategies resolve discrepancies in this compound’s mechanism of action across published studies?

  • Perform systematic literature review to categorize hypotheses (e.g., ribosomal inhibition vs. membrane disruption).
  • Design critical experiments to test competing mechanisms:
    • Use radiolabeled this compound to track ribosomal binding vs. membrane localization.
    • Compare transcriptomic profiles of treated vs. untreated bacteria via RNA-seq .
  • Apply FINER criteria to evaluate feasibility and novelty of proposed mechanisms.

Q. How to design a study comparing this compound’s activity with structurally related tetracyclines?

  • Controlled variables : Use isogenic bacterial strains and identical assay conditions.
  • Analytical methods :
    • Generate dose-response curves for each compound.
    • Calculate selectivity indices (e.g., IC₅₀ ratio for target vs. commensal bacteria).
    • Use molecular docking to correlate structural differences (e.g., C7 substituents) with activity .

Methodological Guidelines

Q. Data Analysis

  • For conflicting MIC values, apply error-weighted meta-analysis to aggregate data from multiple studies, accounting for methodological heterogeneity (e.g., inoculum size variations) .
  • Use principal component analysis (PCA) to disentangle correlated variables (e.g., pH, temperature) in stability studies .

Q. Ethical & Reproducibility Standards

  • Pre-register animal studies to align with ARRIVE guidelines, detailing sample sizes and euthanasia protocols .
  • Share raw NMR/MS spectra and crystallographic data (if applicable) in supplementary materials to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amicycline
Reactant of Route 2
Amicycline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.